REACTION_CXSMILES
|
[NH2:1][C:2]1[C:12]([OH:13])=[CH:11][C:10]([Cl:14])=[CH:9][C:3]=1[C:4]([O:6]CC)=[O:5]>Cl>[NH2:1][C:2]1[C:12]([OH:13])=[CH:11][C:10]([Cl:14])=[CH:9][C:3]=1[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
3.23 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OCC)C=C(C=C1O)Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 85° C. for 3 hours and at 80° C. for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
insoluble matters were filtered off
|
Type
|
ADDITION
|
Details
|
320 ml of a 1N aqueous solution of sodium hydroxide was added to the filtrate
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with pure water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |